(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate
CAS No.:
Cat. No.: VC13298151
Molecular Formula: C20H24O10
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24O10 |
|---|---|
| Molecular Weight | 424.4 g/mol |
| IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 |
| Standard InChI Key | HPKPFIHCMIKXMU-OUUBHVDSSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Structural Characteristics
Core Architecture
The molecule features a six-membered tetrahydropyran ring (oxane) with stereochemical configurations at positions 2R, 3R, 4S, 5R, and 6S. Key substituents include:
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Acetoxymethyl group at C-2.
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Phenoxy group at C-6.
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Three acetylated hydroxyl groups at C-3, C-4, and C-5.
The IUPAC name, [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate, reflects its stereochemistry and functional groups .
Spectroscopic Identification
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1H NMR: Peaks at δ 2.02–2.19 ppm (acetyl methyl groups) and δ 4.98–5.53 ppm (pyran ring protons).
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13C NMR: Carbonyl carbons at δ 169.5–170.6 ppm and aromatic carbons from the phenoxy group at δ 115.9–149.4 ppm .
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HRMS: Observed [M+Na]+ at m/z 492.1117 (calculated: 492.1116) .
Synthesis Pathways
Key Steps
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Acetylation of Glycosides: β-D-glucose pentaacetate is treated with HBr in acetic acid to form a glycosyl bromide intermediate .
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Nucleophilic Substitution: Reaction with phenols (e.g., 2-nitrophenol) in the presence of Ag2O yields the phenoxy-substituted tetrahydropyran .
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Reduction and Isomerization: Catalytic hydrogenation or borane-mediated reduction adjusts stereochemistry .
Optimization Challenges
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Stereoselectivity: Achieving the 2R,3R,4S,5R,6S configuration requires precise control of reaction conditions .
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Yield Improvement: Use of anhydrous solvents (e.g., CH3CN) and inert atmospheres enhances efficiency .
Applications
Synthetic Chemistry
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Glycosylation Agent: Serves as a precursor for synthesizing β-C-acyl glycosides, which mimic natural O/N-glycosides .
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Drug Intermediate: Used in the synthesis of SGLT2 inhibitors like dapagliflozin derivatives .
Biological Studies
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Membrane Interaction: Acetylated glycosides disrupt lipid bilayers, aiding studies on cell permeability .
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Enzyme Inhibition: Structural analogs show potential as β-glucosidase inhibitors .
Analytical Data
Comparative Analysis with Related Compounds
The presence of the phenoxy group in (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate enhances lipophilicity compared to non-aromatic analogs, potentially improving blood-brain barrier penetration .
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